molecular formula C9H8ClNO5 B8677137 3,4-Dimethoxy-5-nitrobenzoyl chloride

3,4-Dimethoxy-5-nitrobenzoyl chloride

Cat. No. B8677137
M. Wt: 245.61 g/mol
InChI Key: PNDFTWPJERLXHE-UHFFFAOYSA-N
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Patent
US07119112B2

Procedure details

Compound (F) was prepared as described in the procedure of compound (C). The 3,4-dimethoxy-5-nitrobenzoyl chloride was prepared by the reaction of 3,4-dimethoxy-5-nitrobenzoic acid (585 mg, 2.57 mmol) with oxalyl chloride (0.36 mL, 4.1 mmol) in dichloromethane using N,N-dimethylformamide as a catalyst. The resulting mixture was stirred at room temperature for 1 h, the volatile liquids were removed and the resulting acid chloride was used without further purification.
Quantity
585 mg
Type
reactant
Reaction Step One
Quantity
0.36 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
compound ( C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([N+:14]([O-:16])=[O:15])[C:11]=1[O:12][CH3:13])[C:6](O)=[O:7].C(Cl)(=O)C([Cl:20])=O>ClCCl.CN(C)C=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([N+:14]([O-:16])=[O:15])[C:11]=1[O:12][CH3:13])[C:6]([Cl:20])=[O:7]

Inputs

Step One
Name
Quantity
585 mg
Type
reactant
Smiles
COC=1C=C(C(=O)O)C=C(C1OC)[N+](=O)[O-]
Name
Quantity
0.36 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
compound ( C )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatile liquids were removed
CUSTOM
Type
CUSTOM
Details
the resulting acid chloride was used without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
COC=1C=C(C(=O)Cl)C=C(C1OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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